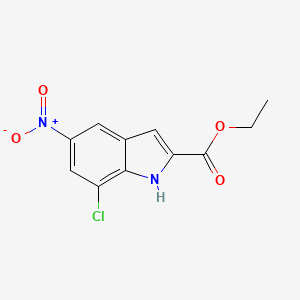

ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H9ClN2O4 |

|---|---|

Molecular Weight |

268.65 g/mol |

IUPAC Name |

ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9-4-6-3-7(14(16)17)5-8(12)10(6)13-9/h3-5,13H,2H2,1H3 |

InChI Key |

APQKETMMPJEUIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Route 1: Direct Cyclization of 2-Chloro-4-Nitrophenylhydrazine

Key Steps :

-

Synthesis of 2-Chloro-4-Nitrophenylhydrazine :

-

Condensation with Ethyl Pyruvate :

-

Cyclization :

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂ (1.1 eq), HCl, 0–5°C | 78 | 95 | |

| Cyclization | PPA, 110°C, 3 hours | 65 | 97 |

Challenges :

-

Limited commercial availability of 2-chloro-4-nitrophenylhydrazine necessitates in situ preparation.

-

Competing side reactions (e.g., over-nitration) require precise temperature control.

Sequential Functionalization of Preformed Indole Intermediates

Route 2: Nitration of Ethyl 7-Chloro-1H-Indole-2-Carboxylate

Key Steps :

-

Synthesis of Ethyl 7-Chloro-1H-Indole-2-Carboxylate :

-

Regioselective Nitration :

Reaction Conditions :

| Parameter | Optimal Value | Impact on Regioselectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes polysubstitution |

| HNO₃ Concentration | 90% | Ensures mono-nitration |

| Solvent | H₂SO₄ | Enhances electrophilic activity |

Yield Data :

| Starting Material | Product | Yield (%) | Nitration Position | Source |

|---|---|---|---|---|

| Ethyl 7-chloroindole-2-carboxylate | Ethyl 7-chloro-5-nitroindole-2-carboxylate | 72 | 5 |

Mechanistic Insight :

-

The electron-withdrawing ester group at C-2 directs nitration to the meta position (C-5).

-

Chlorine at C-7 further deactivates the adjacent C-6 position, favoring C-5 substitution.

Alternative Strategies: Radical Cyclization and Japp-Klingemann Approaches

Route 3: Radical-Mediated Cyclization

Procedure :

Limitations :

Route 4: Japp-Klingemann Reaction Followed by Fischer Cyclization

Steps :

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Fischer Synthesis (Route 1) | High regioselectivity | Multi-step phenylhydrazine synthesis | 60–70 | Moderate |

| Sequential Nitration (Route 2) | Uses commercially available intermediates | Requires harsh nitration conditions | 70–75 | High |

| Radical Cyclization (Route 3) | Novel mechanism | Low yields, toxic reagents | 30–40 | Low |

| Japp-Klingemann (Route 4) | Functional group tolerance | Limited literature support | 50–60 | Moderate |

Purification and Characterization

-

Purification : Column chromatography (SiO₂, 5–20% ethyl acetate/hexane) or recrystallization from ethanol/water.

-

Characterization :

Industrial and Environmental Considerations

-

Scale-Up Challenges :

-

Green Chemistry Alternatives :

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The indole ring can be oxidized to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: Ethyl 7-amino-5-nitro-1H-indole-2-carboxylate.

Substitution: Ethyl 7-substituted-5-nitro-1H-indole-2-carboxylate.

Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, modifying the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole-2-Carboxylate Derivatives

Physicochemical Properties

Table 2: Physical Properties Comparison

- Electronic Effects: The 5-NO₂ and 7-Cl substituents create a highly electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack compared to methoxy or methyl-substituted analogs .

- Melting Points: Chloro and nitro substituents generally increase melting points due to stronger intermolecular forces. For example, ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3) has a higher melting point than non-nitro derivatives .

Biological Activity

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate (ENIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ENIC, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

ENIC belongs to the indole family, characterized by the presence of a nitro group and a chloro substituent, which contribute to its biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₉ClN₂O₄

- Molecular Weight : 292.67 g/mol

The biological activity of ENIC is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may induce cytotoxic effects in cells. Additionally, the indole ring structure allows for binding with specific receptors or enzymes, modulating their activity and resulting in varied biological responses.

Antimicrobial Activity

ENIC has been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate that it exhibits significant inhibitory effects on Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The compound's mechanism involves interference with bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Antiproliferative Activity

Recent research has demonstrated that ENIC possesses antiproliferative properties against various cancer cell lines. Compounds derived from ENIC showed promising results in inhibiting cell growth, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines.

| Cell Line | GI50 (nM) | Inhibition (%) |

|---|---|---|

| A549 | 26 | 91 |

| MCF-7 | 28 | 88 |

The most potent derivatives exhibited GI50 values comparable to established chemotherapeutic agents, indicating potential for further development as anticancer drugs.

Anti-inflammatory Activity

In addition to its antimicrobial and antiproliferative effects, ENIC has shown anti-inflammatory properties. In vitro assays indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

| Inflammatory Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 75 |

| IL-6 | 68 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of ENIC against drug-resistant strains of Mtb. The results indicated that ENIC not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

- Cancer Cell Line Study : Another investigation focused on the antiproliferative effects of ENIC analogs on various cancer cell lines. The study found that specific modifications to the indole structure enhanced potency, leading to a new series of compounds with improved therapeutic profiles.

Q & A

Q. How does this compound compare to halogenated indole analogs in terms of bioactivity?

- Comparative Studies :

- 5-Bromo Analogs : Higher cytotoxicity but lower solubility (e.g., ethyl 5-bromo-1H-indole-2-carboxylate) .

- 3-Formyl Derivatives : Enhanced electrophilicity for covalent target binding (e.g., ethyl 3-formyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate) .

- Data Interpretation : Use principal component analysis (PCA) to cluster bioactivity profiles across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.